3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone
Description
3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone (CAS Ref: 10-F207054) is a fluorinated ketone characterized by a trifluoromethyl group attached to the propanone backbone and a 3,4-difluorophenyl substituent. Its molecular formula is C₉H₅F₅O, with a molecular weight of 224.13 g/mol. The compound is commercially available in high purity (e.g., 1g for 1,612.00 €) and is utilized in organic synthesis and pharmaceutical research due to its electron-withdrawing fluorine substituents, which enhance stability and reactivity .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-6-2-1-5(3-7(6)11)4-8(15)9(12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJKHDVRFCURQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645237 | |
| Record name | 3-(3,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-47-8 | |
| Record name | 3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 3,4-difluorobenzaldehyde with trifluoroacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a building block in the synthesis of biologically active molecules. Its trifluoromethyl and difluorophenyl groups enhance lipophilicity and metabolic stability, making it suitable for drug development.
Case Studies
- Antagonists of Human Vanilloid Receptor 1 :
- Selective Fluorination Reactions :
Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations that are advantageous in synthetic pathways.
Synthetic Applications
Material Science
Due to its unique fluorinated structure, this compound is also being explored for applications in material science, particularly in the development of advanced materials with specific thermal and chemical resistance properties.
Potential Applications
- Fluorinated Polymers : The compound can be incorporated into polymer matrices to enhance their thermal stability and chemical resistance.
- Coatings : It may be used in formulating coatings that require low surface energy and high durability.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter the biochemical pathways and physiological processes in which the targets are involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The trifluoro-2-propanone core is shared among several analogs, but substituents on the aromatic ring or adjacent functional groups vary significantly:
Table 1: Structural Comparison of Trifluoro-2-Propanone Derivatives
Electronic and Reactivity Differences
- Fluorine vs. Chlorine/Bromine Substituents: The 3,4-difluorophenyl group in the target compound provides strong electron-withdrawing effects, increasing the electrophilicity of the ketone carbonyl compared to non-fluorinated analogs like 1-(3-chlorophenyl)-1-hydroxy-2-propanone. This enhances its reactivity in nucleophilic additions or condensations .
- Trifluoromethyl vs.
- Thioether Linkers : Compounds like 4-Br-PTTFP (Table 1) incorporate sulfur atoms, which alter electronic distribution and enable interactions with metalloenzymes (e.g., esterases) .
Physical-Chemical Properties
- Polarity: The trifluoro-2-propanone core reduces polarity compared to hydroxypropanones (e.g., 1-(3-chlorophenyl)-1-hydroxy-2-propanone) but increases it relative to fully non-polar aromatic analogs.
- Stability : Fluorine substituents enhance thermal and oxidative stability, making the target compound suitable for high-temperature reactions .
Research Findings and Implications
- Synthetic Utility : The compound’s difluorophenyl group enables regioselective reactions in chalcone synthesis (e.g., ), where electron-withdrawing groups direct electrophilic aromatic substitution.
Biological Activity
3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone is an organic compound notable for its unique structural features, including both difluorophenyl and trifluoromethyl groups. These characteristics contribute to its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the reaction of 3,4-difluorobenzaldehyde with trifluoroacetone under basic conditions. Common bases used include sodium hydroxide or potassium carbonate. This reaction leads to the formation of the desired product through an aldol condensation mechanism .
Chemical Structure
- Molecular Formula: CHFO
- Molecular Weight: 224.13 g/mol
- CAS Number: 898787-47-8
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulating receptor functions through interactions with binding sites. These interactions can significantly alter biochemical pathways and physiological processes .
In Vitro Studies
Research has demonstrated that this compound exhibits inhibitory effects on various enzymes involved in metabolic pathways. For instance:
- Enzyme Inhibition: Studies have shown that this compound can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition could have implications for treating neurodegenerative diseases .
Case Study: Enzyme Inhibition
A study published in Molecules evaluated the inhibitory potential of several compounds on AChE. Among them was this compound, which demonstrated a significant decrease in enzyme activity compared to control samples. This suggests its potential as a lead compound for developing treatments for Alzheimer's disease .
Comparative Analysis
The unique electronic properties imparted by the trifluoromethyl group enhance the compound's reactivity compared to similar compounds without such substitutions. For example:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | AChE inhibitor |
| 3,4-Difluorophenyl isocyanate | Structure | Moderate reactivity |
| 3-(3,4-Difluorophenyl) ethanol | Structure | Low AChE inhibition |
Applications in Research
The compound serves as a valuable building block in synthetic chemistry due to its ability to undergo various chemical transformations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
